[3-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine hydrochloride
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Overview
Description
[3-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine hydrochloride is a chemical compound that features a pyrazole ring fused to a pyridine ring, with a methanamine group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine hydrochloride typically involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form the pyrazole ring . The pyridine ring can be introduced through various synthetic strategies, including the Hantzsch pyridine synthesis, which involves the reaction of an aldehyde, a β-ketoester, and ammonia .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale adaptations of the laboratory synthesis routes. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
[3-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, reduction can produce amine derivatives, and substitution can result in various substituted pyrazole-pyridine compounds .
Scientific Research Applications
[3-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of [3-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: This compound shares a similar pyrazole-pyridine structure but differs in the position of the nitrogen atoms and substituents.
3-(pyridin-2-yl)coumarins: These compounds have a pyridine ring attached to a coumarin scaffold and exhibit different biological activities.
Uniqueness
[3-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(3-pyrazol-1-ylpyridin-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.ClH/c10-7-8-9(3-1-4-11-8)13-6-2-5-12-13;/h1-6H,7,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWJQLKQRIMXQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN)N2C=CC=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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